molecular formula C7H6ClNO3 B2981778 2-Chloro-3-methoxyisonicotinic acid CAS No. 1214344-24-7

2-Chloro-3-methoxyisonicotinic acid

Cat. No.: B2981778
CAS No.: 1214344-24-7
M. Wt: 187.58
InChI Key: MBCZEHFISBXOOG-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry Research

Pyridine carboxylic acids are a well-established class of compounds in chemical research. Isonicotinic acid (pyridine-4-carboxylic acid), an isomer of nicotinic acid, and its derivatives are known to exhibit a range of biological activities and are used as catalysts. tandfonline.com For instance, derivatives of pyridine-4-carboxylic acid have been investigated for anticonvulsant and anti-tubercular properties. tandfonline.com

The introduction of halogen and other substituents onto the pyridine carboxylic acid scaffold is a key strategy in modern medicinal chemistry to modulate a molecule's properties. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy (B1213986) group in 2-chloro-3-methoxyisonicotinic acid creates a unique electronic distribution within the pyridine ring, which influences its reactivity and potential for intermolecular interactions. Research into related molecules, such as 2-chloropyridine-4-carboxylic acid, has shown their potential to inhibit processes like the conjugative transfer of plasmids responsible for antimicrobial resistance. tandfonline.com Furthermore, detailed quantum computational studies on the isomeric 2-chloro-6-methoxypyridine-4-carboxylic acid have been performed to understand its structural and spectral characteristics, highlighting the academic interest in how substitution patterns affect the fundamental properties of the pyridine core. tandfonline.com

Significance in Contemporary Organic Synthesis Paradigms

This compound is primarily valued as a building block or intermediate in organic synthesis. echemi.combldpharm.com Its classification as a "bulk drug intermediate" suggests its role in the multi-step synthesis of more complex molecules, particularly within the pharmaceutical industry. echemi.comcymitquimica.com The functional groups present—a carboxylic acid, a reactive chloro-substituted pyridine ring, and a methoxy group—offer multiple handles for synthetic transformations.

The utility of this structural motif is evident in studies involving similar compounds. For example, the methyl ester of the related 2-chloro-6-methoxy-isonicotinic acid serves as a substrate in palladium-catalyzed cross-coupling reactions, a powerful tool for creating complex carbon-carbon bonds. google.com The development of optimized synthetic routes for related compounds like 2-chloronicotinic acid underscores the industrial and academic demand for this class of substituted pyridines as precursors to high-value products, including herbicides and anti-inflammatory agents. google.comsfdchem.com Therefore, this compound serves as a valuable starting material for constructing elaborate molecular architectures.

Emerging Research Trajectories for Halogenated Methoxypyridine Derivatives

The field of halogenated methoxypyridine derivatives is an active area of research, with scientists exploring their potential in materials science and medicine. One emerging trajectory involves the design of novel gamma-secretase modulators (GSMs) for potential therapeutic applications. In this context, replacing a fluorophenyl group with a methoxypyridine motif in a tetracyclic scaffold led to compounds with improved activity and better drug-like properties, such as aqueous solubility. nih.gov The methoxypyridine ring was found to engage in beneficial interactions with the target enzyme, demonstrating the value of this specific heterocyclic system in drug design. nih.gov

In a different vein, methoxypyridine derivatives are being investigated for their photo-physical properties. Researchers have synthesized new bent-shaped luminescent mesogens containing a substituted pyridine core that exhibit liquid crystalline phases, which could have applications in display technologies. rsc.org Another advanced synthetic application is the catalytic asymmetric dearomatization of 2-methoxypyridine (B126380) derivatives. This novel strategy provides access to highly functionalized and enantioenriched δ-lactams, which are prized molecular frameworks in medicinal chemistry due to their established pharmacological relevance. mdpi.com These diverse research avenues highlight the expanding utility of halogenated methoxypyridines as key components in the development of sophisticated functional molecules and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methoxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCZEHFISBXOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 3 Methoxyisonicotinic Acid

Approaches to the Isonicotinic Acid Core with Targeted Functionalization

The construction of the 2-Chloro-3-methoxyisonicotinic acid scaffold can be approached through two primary strategies: direct functionalization of a pre-existing isonicotinic acid derivative or a multi-step convergent synthesis where the pyridine (B92270) ring is formed with the requisite substituents already in place or introduced sequentially.

Direct Functionalization Pathways

Direct functionalization of an isonicotinic acid core to introduce both a chloro and a methoxy (B1213986) group at the 2 and 3 positions, respectively, presents significant regioselectivity challenges. While methods for direct C-H activation and functionalization of pyridine rings are advancing, achieving the specific 2,3,4-substitution pattern of the target molecule through this approach is not yet well-established. Such pathways would require highly specific catalysts and directing groups to control the position of functionalization.

Multi-step Convergent Syntheses from Precursors

A more practical and commonly employed approach involves a multi-step synthesis starting from appropriately substituted pyridine precursors. This strategy allows for a higher degree of control over the regiochemistry. A plausible and documented route involves the synthesis of a key intermediate, 2-chloro-3-methoxy-4-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid. This method circumvents the challenges of direct functionalization of the isonicotinic acid core itself.

Another convergent strategy could involve the construction of the pyridine ring from acyclic precursors already bearing some of the required functional groups or their precursors. For instance, a condensation reaction of a suitably substituted dicarbonyl compound with an amine source could be envisioned to form the pyridine ring, followed by further modifications.

Precursor Compounds and Starting Materials in this compound Synthesis

The selection of appropriate starting materials is critical for the successful synthesis of this compound. These precursors are typically derived from readily available pyridine or other aromatic building blocks.

Pyridine-Based Synthons

A key precursor in a logical synthetic route is 2-chloro-3-hydroxypyridine (B146414) . This compound serves as a versatile starting point for the introduction of the methoxy group. The synthesis of 2-chloro-3-hydroxypyridine can be achieved by reacting 3-hydroxypyridine (B118123) with reagents like sodium hypochlorite. googleapis.com

From 2-chloro-3-hydroxypyridine, the methoxy group can be introduced via a Williamson ether synthesis. This involves the reaction of the hydroxyl group with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, to yield 2-chloro-3-methoxypyridine .

To introduce the carboxylic acid at the 4-position, a common strategy is to start with a precursor that has a functional group at that position which can be converted to a carboxyl group. A 2-chloro-3-methoxy-4-methylpyridine intermediate is an ideal candidate. The synthesis of this intermediate would typically involve starting with a pyridine derivative that already contains the methyl group at the 4-position, followed by the introduction of the chloro and methoxy groups.

Alternatively, a 2-chloro-3-cyano-4-methylpyridine could be synthesized and the cyano group subsequently hydrolyzed to a carboxylic acid. The synthesis of related 2-chloro-3-cyanopyridines often starts from 3-cyanopyridine (B1664610) N-oxide, which is then chlorinated. google.com

Anisole (B1667542) and Other Aromatic Building Blocks

While less common for this specific target, synthetic strategies commencing from non-pyridine aromatic building blocks like anisole derivatives are conceivable. Such a route would involve the construction of the pyridine ring through a ring-forming condensation reaction. This would be a more complex, multi-step approach requiring careful design of the acyclic precursors to ensure the correct final substitution pattern on the pyridine ring.

Catalytic Systems and Optimized Reaction Conditions in Synthetic Pathways

The efficiency and selectivity of the synthetic steps towards this compound are highly dependent on the choice of catalysts and the optimization of reaction conditions.

The oxidation of the methyl group in the 2-chloro-3-methoxy-4-methylpyridine intermediate to a carboxylic acid is a critical step. Various oxidizing agents can be employed for this transformation. A patented method for the oxidation of 2-chloro-3-alkylpyridines to 2-chloronicotinic acid utilizes ozone in the presence of an acetate (B1210297) catalyst. google.com Other strong oxidizing agents like potassium permanganate (B83412) or nitric acid under harsh conditions have also been used for the oxidation of alkylpyridines, though these may require careful optimization to avoid degradation of the starting material. google.com The reaction temperature, pressure, and choice of solvent are crucial parameters to control for achieving high yields and purity. For instance, the direct oxidation of 2-chloro-3-methylpyridine (B94477) using oxygen can be catalyzed by metal salts like cobalt acetate or manganese acetate in a solvent such as acetonitrile (B52724) at elevated temperatures and pressures. google.com

In the chlorination steps, reagents like phosphorus oxychloride are commonly used. The reaction conditions, including temperature and the presence of a base, are critical to control the regioselectivity of the chlorination. For example, the preparation of 2-chloro-3-cyanopyridine (B134404) from 3-cyanopyridine N-oxide often involves heating with phosphorus oxychloride. google.com

The hydrolysis of a cyano group to a carboxylic acid is typically achieved under strong acidic or basic conditions. For instance, the hydrolysis of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid can be performed using a strong base like sodium hydroxide (B78521) followed by acidification.

Below is a data table summarizing a potential multi-step synthesis for this compound based on analogous reactions found in the literature.

StepStarting MaterialReagent(s)ProductReaction Type
13-Hydroxy-4-methylpyridinee.g., Sodium hypochlorite2-Chloro-3-hydroxy-4-methylpyridineElectrophilic Chlorination
22-Chloro-3-hydroxy-4-methylpyridineMethyl iodide, Potassium carbonate2-Chloro-3-methoxy-4-methylpyridineWilliamson Ether Synthesis
32-Chloro-3-methoxy-4-methylpyridinee.g., Ozone, Acetate catalystThis compoundOxidation

This table represents a plausible synthetic route based on established chemical transformations for similar pyridine derivatives.

Role of Specific Catalysts in Functional Group Transformations

The construction of the this compound molecule requires several key functional group transformations: chlorination at the C-2 position, introduction of a methoxy group at the C-3 position, and carboxylation at the C-4 position of the pyridine ring. The literature on pyridine chemistry highlights the critical role of catalysts in achieving such transformations with high selectivity and efficiency.

Transition-metal catalysts are instrumental in many C-H bond activation and cross-coupling reactions, which are foundational to modern synthetic organic chemistry. mdpi.com For the synthesis of isonicotinic acid (pyridine-4-carboxylic acid) derivatives, copper-catalyzed reactions have shown significant promise. A novel method has been developed for the C-4 selective carboxylation of pyridines using carbon dioxide (CO₂). This process involves an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt. The reaction proceeds effectively using a CuCl catalyst with a N,N,N',N'-tetramethylethylenediamine (TMEDA) ligand. chemistryviews.org This strategy allows for the late-stage introduction of the carboxylic acid group, a valuable technique in the synthesis of complex molecules. chemistryviews.org

For the chlorination step, methods often involve activating the pyridine ring. One common route for synthesizing 2-chloronicotinic acid (an isomer) involves the N-oxidation of the pyridine ring, followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃). patsnap.comgoogle.com The selectivity of this reaction can be low, leading to multiple chlorinated products. patsnap.com To improve selectivity and yield, catalytic systems are employed. For instance, the use of molybdenum acetylacetonate (B107027) as a catalyst for the initial oxidation step has been shown to result in high yields. google.com In other patented methods for producing 2-chloronicotinic acid, acetate salts (e.g., manganese acetate or zinc acetate) are used as catalysts in an oxidation step with ozone, which converts a methyl or alkyl group at the C-3 position into a carboxylic acid after the C-2 position has been chlorinated. google.com

The introduction of a methoxy group can be achieved through nucleophilic aromatic substitution, where a catalyst may not always be required but reaction conditions are critical. However, in some syntheses, such as the Cannizzaro reaction of 2-chloro-3-formylquinolines, methoxylation occurs simultaneously with redox reactions, indicating that the reaction environment and reagents play a crucial role that can sometimes be facilitated by a catalyst or specific reaction conditions. ias.ac.in

The table below summarizes catalysts used in analogous transformations for pyridinecarboxylic acid synthesis.

Transformation Catalyst System Precursor Type Relevance to Target Synthesis Reference
C4-CarboxylationCuCl / TMEDASubstituted PyridineDirect method for creating the isonicotinic acid backbone. chemistryviews.org
OxidationMolybdenum Acetylacetonate3-CyanopyridineCatalyzes N-oxidation, a key step before chlorination. google.com
OxidationManganese Acetate / Ozone2-Chloro-3-methylpyridineCatalyzes oxidation of a side chain to a carboxylic acid. google.com
Cross-CouplingPdCl₂(dppf)Boronic Acids / Vinyl IodidesGeneral catalyst for building complex molecular frameworks. mdpi.com

This table is generated based on data from analogous chemical syntheses.

Optimized Reaction Parameters (e.g., Microwave Irradiation, Solvent Systems)

Optimizing reaction parameters is essential for maximizing yields, reducing reaction times, and minimizing side products. The use of microwave irradiation has emerged as a powerful tool in organic synthesis, often providing significant advantages over conventional heating. rasayanjournal.co.in

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various pyridine derivatives. For example, the catalyst-free amination of 2-chloronicotinic acid has been achieved in water under microwave irradiation, demonstrating a green and efficient method for this class of reaction. researchgate.netresearchgate.net In another study, 2-(methylamino)nicotinic acid was prepared in high yield by reacting 2-chloronicotinic acid with aqueous methylamine (B109427) under microwave heating at temperatures between 120°C and 140°C for 1.5 to 2 hours. researchgate.net The optimal conditions for a broader range of amines involved using water as the solvent and heating at 200°C for 2 hours. researchgate.net

These findings suggest that microwave irradiation could be highly effective for the nucleophilic substitution reaction required to introduce the methoxy group onto the 2-chloro-pyridine core of the target molecule's precursor. The high temperatures and pressures achievable in a sealed microwave reactor can dramatically accelerate reaction rates. researchgate.net

The choice of solvent is another critical parameter. While traditional organic solvents are widely used, green chemistry principles encourage the use of safer and more environmentally benign alternatives like water or ethanol (B145695). acs.org The synthesis of pyridine derivatives via one-pot multicomponent reactions has been demonstrated in ethanol under microwave irradiation, achieving excellent yields in minutes compared to hours with conventional heating. acs.org The solvent system not only affects reaction kinetics but also solubility of reagents and catalysts, and can influence reaction pathways. For example, in the synthesis of 2,6-dichloropyridine-4-carboxylic acid, catalytic reduction using a nickel catalyst is performed in an alkaline medium, whereas reduction with a platinum catalyst is carried out in glacial acetic acid to yield a different product. researchgate.net

The table below illustrates the impact of microwave irradiation on the synthesis of substituted nicotinic and pyridine derivatives compared to conventional methods.

Reaction Type Method Reaction Time Yield Solvent Reference
Amination of 2-chloronicotinic acidMicrowave1.5 - 2 hoursHighWater researchgate.net
Multicomponent pyridine synthesisMicrowave2 - 7 minutes82% - 94%Ethanol acs.org
Multicomponent pyridine synthesisConventional6 - 9 hours71% - 88%Ethanol acs.org

This table is generated based on data from syntheses of related pyridine derivatives.

Principles of Green Chemistry in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and specialty chemicals to minimize environmental impact. These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency.

In the context of synthesizing this compound derivatives, several green chemistry principles are particularly relevant:

Waste Prevention and Atom Economy : Traditional multi-step syntheses can generate significant waste. One-pot multicomponent reactions, which combine several steps without isolating intermediates, are a hallmark of green synthesis. acs.org The synthesis of pyridine derivatives through such methods significantly reduces solvent and energy use for purification. acs.org Furthermore, using catalytic reagents is superior to stoichiometric ones, as catalysts are used in small amounts and can be recycled, minimizing waste. mdpi.com

Use of Safer Solvents and Auxiliaries : The choice of solvent is a key consideration in green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The successful use of water as a solvent in the microwave-assisted synthesis of aminonicotinic acids highlights its potential applicability in the synthesis of related compounds. researchgate.netresearchgate.net Ethanol is another greener alternative to many volatile organic solvents. acs.org

Design for Energy Efficiency : Microwave-assisted synthesis is recognized as a green chemistry tool because it is significantly more energy-efficient than conventional heating. rasayanjournal.co.innih.gov Microwave heating is rapid and localized, leading to dramatically shorter reaction times and reduced energy consumption. acs.orgnih.gov Reactions that take many hours under conventional reflux can often be completed in minutes using microwave irradiation. acs.org

Use of Renewable Feedstocks and Less Hazardous Synthesis : A patented method for producing 2-chloronicotinic acid proposes a greener route starting from readily available industrial materials like acetaldehyde, sodium methylate, and methyl formate, which are less hazardous than many traditional precursors. patsnap.com Another approach utilizes ozone as a clean oxidant, which avoids the use of heavy metal oxidants like potassium permanganate that generate hazardous waste. google.com The use of CO₂, a greenhouse gas, as a C1 feedstock for carboxylation is another example of a greener synthetic strategy. chemistryviews.org

By designing synthetic routes that incorporate catalytic processes, utilize microwave technology, employ safer solvents, and start from less hazardous materials, the synthesis of this compound and its derivatives can be aligned with the principles of sustainability and green chemistry.

Advanced Chemical Transformations and Derivatization Strategies of 2 Chloro 3 Methoxyisonicotinic Acid

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The electron-deficient nature of the pyridine ring, enhanced by the presence of the electron-withdrawing chloro and carboxyl groups, facilitates nucleophilic substitution reactions.

The chlorine atom at the C-2 position of the pyridine ring is an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr) reactions. The electrophilic character of this carbon is significantly enhanced, rendering it susceptible to attack by a wide range of nucleophiles.

Common transformations involve the displacement of the chloride by nitrogen, oxygen, or sulfur-based nucleophiles. For instance, reactions with various primary and secondary amines can be employed to introduce diverse amino substituents at the 2-position. Such reactions are often carried out under thermal or microwave-assisted conditions, sometimes in the presence of a base. researchgate.net A notable example is the reaction with hydrazine, which displaces the chlorine to form 2-hydrazinyl-3-methoxyisonicotinic acid. nih.govresearchgate.net This hydrazinyl derivative serves as a valuable intermediate for further elaboration, for example, through condensation reactions.

The substitution of the chloro group with amines is a well-established method for building the 2-aminopyridine (B139424) core structure, which is a significant motif in many pharmaceutically relevant molecules. acs.org While harsh conditions involving high temperatures and pressures are sometimes required for less activated halopyridines, the electronic properties of 2-chloro-3-methoxyisonicotinic acid facilitate these substitutions under more accessible conditions. acs.org

While the C-2 position is the most activated site for nucleophilic attack due to the presence of the chloro leaving group, other positions on the pyridine ring are generally less reactive towards nucleophilic substitution. The inherent electron-deficient character of the pyridine ring makes it generally susceptible to nucleophiles, but in the absence of a good leaving group at other positions (C-3, C-5, C-6), such reactions are not common. The methoxy (B1213986) group at C-3 is a poor leaving group compared to chloride and is not typically displaced by nucleophiles under standard SNAr conditions. Therefore, derivatization via nucleophilic substitution is highly selective for the C-2 position.

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety at the C-4 position is a versatile functional handle that allows for a host of classical and modern derivatization reactions, including esterification, amidation, and decarboxylation.

The conversion of the carboxylic acid group into an ester is a fundamental transformation that can be achieved through several well-established methods. byjus.com A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). For example, refluxing 2-chloro-6-methoxy-isonicotinic acid, a closely related compound, with methanol (B129727) and a catalytic amount of H₂SO₄ yields the corresponding methyl ester. newdrugapprovals.org

Alternatively, esterification can be performed under milder, neutral conditions using coupling reagents. The dicyclohexylcarbodiimide (B1669883) (DCC) method, often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), is effective for a wide range of alcohols, including sterically hindered ones. orgsyn.org Other modern coupling agents like TBTU, TATU, or COMU can also be used to prepare esters from carboxylic acids and alcohols at room temperature. organic-chemistry.org These methods proceed by activating the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol nucleophile. researchgate.netnih.gov

The synthesis of amides from the carboxylic acid group is a crucial transformation for creating peptidomimetic structures and other biologically relevant molecules. This conversion typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures. mdpi.comnih.gov

One common strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with a primary or secondary amine. Another powerful method involves the use of peptide coupling reagents. A specific example of derivatization involves reacting the carboxylic acid with diphenylphosphoryl azide (B81097) (DPPA) in the presence of a base like triethylamine. This reaction forms an intermediate acyl azide. rsc.org This acyl azide is a versatile intermediate that can then react with nucleophiles, such as hydrazines, to form amide-like linkages. rsc.org Modern amidation protocols also utilize a variety of other reagents, including those based on phosphonium (B103445) salts or boronic acids, which can mediate the reaction under mild conditions. nih.govorganic-chemistry.org

The removal of the carboxylic acid group (decarboxylation) from (hetero)aryl carboxylic acids can be a challenging transformation that often requires forcing conditions. However, recent advances in catalysis have provided milder methods. Photoredox catalysis, using visible light and a suitable photocatalyst, has emerged as a powerful tool for the decarboxylation of aryl carboxylic acids to generate aryl radicals. rsc.org These radicals can then be trapped in subsequent reactions. This method has been successfully applied to substituted isonicotinic acids. rsc.org

Another strategy involves metal-catalyzed decarboxylation. For example, copper-catalyzed protocols have been developed for the decarboxylative halogenation of various heteroaryl carboxylic acids, including isonicotinic acids. osti.gov Furthermore, some complex, one-pot syntheses of substituted 2-amino isonicotinic acids proceed via an in-situ decarboxylation of a dicarboxylic acid intermediate under basic or acidic conditions at elevated temperatures. acs.orgorganic-chemistry.orgnih.gov These studies demonstrate the feasibility of removing a carboxyl group from the isonicotinic acid scaffold, suggesting that similar strategies could potentially be applied to this compound, likely resulting in the formation of 2-chloro-3-methoxypyridine.

Methoxy Group Transformations

The methoxy group at the 3-position of the pyridine ring is a significant site for chemical modification, influencing the electronic properties and steric environment of the molecule.

Cleavage of the methyl ether in this compound to yield the corresponding 3-hydroxy derivative, 2-chloro-3-hydroxyisonicotinic acid, is a fundamental transformation. sigmaaldrich.com This reaction is typically achieved under strong acidic conditions, which protonate the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com The subsequent nucleophilic attack by a halide ion, such as bromide or iodide, facilitates the cleavage. pressbooks.publibretexts.org

Common reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.compressbooks.pub Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl methyl ethers. researchgate.netorganic-chemistry.org The choice of reagent and reaction conditions can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions. For instance, under strongly acidic conditions, hydrolysis of the methoxy group might occur. lookchem.com

The mechanism of acidic ether cleavage can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. masterorganicchemistry.compressbooks.pub For aryl methyl ethers, the reaction generally follows an S(_N)2 mechanism where the nucleophile attacks the methyl group. masterorganicchemistry.com

Table 1: Common Reagents and Conditions for Ether Cleavage
ReagentTypical ConditionsMechanismNotes
Hydrobromic Acid (HBr)Aqueous solution, heatS(_N)2Effective for cleaving alkyl ethers. pressbooks.pub
Hydroiodic Acid (HI)Aqueous solution, heatS(_N)2More reactive than HBr. masterorganicchemistry.com Can be generated in situ from KI and phosphoric acid. masterorganicchemistry.com
Boron Tribromide (BBr₃)Anhydrous solvent (e.g., DCM), low temperatureLewis acid-assisted cleavageHighly effective for aryl methyl ethers. researchgate.netorganic-chemistry.org

Selective demethylation is a crucial strategy when other sensitive functional groups are present in the molecule. While strong acids can be effective, they may lack selectivity. Milder methods have been developed to achieve selective O-demethylation. For example, lithium chloride in combination with p-toluenesulfonic acid in dimethylformamide (DMF) has been used for the selective demethylation of a methoxy group on a pyridine ring, providing a higher yield compared to boron tribromide. nih.gov

In some cases, enzymatic methods using cytochrome P450 enzymes can achieve highly selective demethylation at specific positions on an aromatic ring. rsc.org For instance, CYP199A4 from Rhodopseudomonas palustris has been shown to efficiently demethylate para-substituted benzoic acid derivatives. rsc.org Although not specifically reported for this compound, this approach highlights the potential for biocatalytic strategies in achieving high selectivity.

A serendipitous selective demethylation of 5-O-methylated flavones has been observed during reaction with semicarbazide (B1199961) in glacial acetic acid, suggesting that unexpected reaction conditions can sometimes lead to selective transformations. acgpubs.org

Table 2: Reagents for Selective Demethylation
Reagent/SystemConditionsSelectivityReference
Lithium chloride / p-Toluenesulfonic acidDMFSelective for a methoxy group on a pyridine B-ring. nih.gov
Semicarbazide / Glacial acetic acidRefluxSelective for 5-O-methylated flavones. acgpubs.org
Iodocyclohexane / DMFRefluxEffective for demethylation of aryl methyl ethers. researchgate.net

Derivatization for Analytical Characterization and Chemical Diversification

Derivatization is a key process for modifying the chemical structure of this compound to enhance its properties for analytical detection or to create a library of diverse compounds for further research. researchgate.netresearch-solution.com

Alkylation of the carboxylic acid group to form esters is a common derivatization strategy. research-solution.com This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using an alkyl halide with a base. For example, methylation can be performed using methanol under acidic conditions. lookchem.com Alkylation can also occur at the nitrogen of the pyridine ring under certain conditions. researchgate.net

Silylation is another widely used derivatization technique, particularly for gas chromatography (GC) analysis. research-solution.commdpi.com Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in pyridine can convert the carboxylic acid to a more volatile trimethylsilyl (B98337) (TMS) ester, improving its chromatographic behavior. mdpi.comsigmaaldrich.com

The carboxylic acid moiety of this compound can be activated to form an acyl chloride, typically using thionyl chloride or oxalyl chloride. This reactive intermediate can then be coupled with various nucleophiles, such as amines or alcohols, to form amides and esters, respectively. google.com For instance, coupling with 6-methoxypyridin-3-amine has been achieved using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in DMF.

Aryl derivatization can be accomplished through cross-coupling reactions. For example, the chloro group at the 2-position can be substituted via Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

For analytical purposes, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection sensitivity in techniques like HPLC with UV-Vis or fluorescence detection. researchgate.netchromatographyonline.com Reagents like 4-nitrobenzyl bromide can be used to introduce a UV-active group. chromatographyonline.com For fluorescence detection, derivatizing agents that form highly fluorescent products, such as those forming isoindole molecules, can be utilized. chromatographyonline.com

In mass spectrometry (MS), derivatization can improve ionization efficiency and provide characteristic fragmentation patterns for better identification and quantification. chromatographyonline.com For example, pentafluorobenzyl (PFB) bromide is a common derivatizing agent for carboxylic acids, creating derivatives that are highly sensitive for electron capture detection (ECD) in GC or for MS analysis. research-solution.com

Table 3: Common Derivatization Strategies and Reagents
Derivatization TypeFunctional Group TargetedReagent(s)PurposeReference
Esterification (Alkylation)Carboxylic acidAlcohol, Acid catalyst or Alkyl halide, BaseIncrease volatility for GC, Chemical diversification lookchem.comresearch-solution.com
SilylationCarboxylic acidBSTFA, HMDS/TMCSIncrease volatility for GC analysis mdpi.comsigmaaldrich.com
Amidation (Acylation)Carboxylic acid (via acyl chloride)Thionyl chloride, Amine, HATUChemical diversification
Aryl DerivatizationChloro groupArylboronic acid, Palladium catalystChemical diversification (Suzuki coupling)
Enhanced UV DetectionCarboxylic acid4-Nitrobenzyl bromideIntroduce chromophore for HPLC-UV chromatographyonline.com
Enhanced Fluorescence DetectionCarboxylic acidFluorescent labeling agentsIntroduce fluorophore for HPLC-Fluorescence researchgate.netchromatographyonline.com
Enhanced MS DetectionCarboxylic acidPentafluorobenzyl bromide (PFBBr)Improve ionization and sensitivity in MS research-solution.com

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 3 Methoxyisonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applicationsdergipark.org.trchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. emerypharma.com

Proton (¹H) NMR for Structural Elucidationdergipark.org.trrsc.orgbenchchem.com

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it. For 2-Chloro-3-methoxyisonicotinic acid, the aromatic protons on the pyridine (B92270) ring would exhibit distinct signals.

The expected ¹H NMR spectrum would show two signals in the aromatic region corresponding to the protons at the C5 and C6 positions of the pyridine ring. The methoxy (B1213986) group (-OCH₃) would appear as a singlet, typically in the range of 3.5-4.0 ppm. The acidic proton of the carboxylic acid group (-COOH) would produce a broad singlet at a much lower field, often above 10 ppm. ucl.ac.ukrsc.org

For comparison, the ¹H NMR data for the related compound 2-Chloro-6-methoxypyridine is presented below.

Interactive Data Table: ¹H NMR Data for 2-Chloro-6-methoxypyridine Data recorded in CDCl₃ at 90 MHz. chemicalbook.com

AssignmentChemical Shift (δ) ppm
H-A7.50
H-B6.89
H-C6.65
-OCH₃3.93

In this compound, the electron-withdrawing carboxylic acid group at the C4 position would influence the chemical shifts of the adjacent ring protons, causing them to shift downfield compared to derivatives without this group.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysisdergipark.org.tr

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in the molecule produces a distinct signal, providing direct insight into the carbon skeleton. ucl.ac.uk For this compound, seven distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbons of the pyridine ring and the one carbon of the methoxy group.

The chemical shifts in ¹³C NMR are highly dependent on the nature of the substituents. The carbon atom of the carboxylic acid group (C=O) is typically found significantly downfield (165-190 ppm). oregonstate.edu The carbons directly bonded to the electronegative chlorine and oxygen atoms (C2 and C3) would also be shifted downfield.

The table below shows ¹³C NMR data for the analogous 2-Chloro-4-pyridinecarboxylic acid , illustrating the typical chemical shifts for a chlorinated pyridine ring with a carboxylic acid group.

Interactive Data Table: ¹³C NMR Data for 2-Chloro-4-pyridinecarboxylic acid Data recorded in DMSO-d6. chemicalbook.com

Carbon AtomChemical Shift (δ) ppm
C=O165.2
C-2 (C-Cl)152.0
C-4149.8
C-6140.7
C-5123.6
C-3122.5

For this compound, the C3 signal would be expected at a lower field due to the attached methoxy group, and an additional signal for the methoxy carbon would appear around 55-60 ppm. oregonstate.edu

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides essential data, 2D NMR techniques are often necessary for unambiguous structural assignment, especially in complex molecules. uoc.griranchembook.ir

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For this compound, a cross-peak between the signals for the H5 and H6 protons would confirm their connectivity on the pyridine ring.

Heteronuclear Single Quantum Coherence (HMQC): This experiment, also known as HSQC, correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the C5 and C6 carbons based on the assignments of their attached protons.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysisdergipark.org.trchemicalbook.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule from its exact mass. uni-saarland.de For this compound (C₇H₆ClNO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS)dergipark.org.tr

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogj.com It is highly effective for separating and identifying components in a mixture. researchgate.net

For a compound like this compound, which is a carboxylic acid and thus has low volatility, direct analysis by GC-MS can be challenging. A common approach is to perform a derivatization reaction, such as esterification (e.g., with methanol (B129727) to form the methyl ester), to increase the compound's volatility. The resulting derivative can then be injected into the GC system. The gas chromatograph separates the derivatized compound from any impurities or byproducts based on their boiling points and interactions with the GC column. hpst.cz

As the separated components exit the GC column, they enter the mass spectrometer, which generates a mass spectrum for each. The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the mass of the ester, along with a series of fragment ions. This fragmentation pattern serves as a chemical "fingerprint" that can be compared to spectral libraries for confirmation of the structure. uni-saarland.de

Interactive Data Table: Typical GC-MS Method Parameters

ParameterSetting
GC System Agilent J&W DB-5ms or similar
Injection Mode Split
Carrier Gas Helium or Hydrogen
Oven Program Initial temp 60°C, ramp to 300°C
MS System Electron Ionization (EI) at 70 eV
Mass Range 50-600 Da
Ion Source Temp 240°C

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hybrid Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the characterization of this compound and its derivatives. This hybrid method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, making it indispensable for identifying and quantifying these compounds in complex mixtures.

In a typical LC-MS analysis, the analyte is first separated from the sample matrix on a reversed-phase column, such as a C18 column. The mobile phase often consists of an aqueous component with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol, run under gradient or isocratic conditions. nih.gov This separation is crucial, especially when dealing with isomers of nicotinic or isonicotinic acid, which can have very similar properties. sielc.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. In positive ESI mode, pyridinecarboxylic acid derivatives readily form protonated molecules [M+H]⁺. nih.govresearchgate.net For certain derivatives, adducts with mobile phase components, such as acetonitrile [M+H+CH₃CN]⁺, may also be observed with high intensity. nih.gov Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. By selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. These fragmentation patterns provide a structural fingerprint of the molecule, allowing for unambiguous identification and differentiation from other components. ddtjournal.com For instance, the fragmentation of related isonicotinic acid degradation products has been explored to identify the resulting smaller fragments, confirming the parent structure. researchgate.netacs.org

To enhance sensitivity, particularly for compounds with low ionization efficiency, chemical derivatization can be employed. Reagents like picolinic acid can be used to derivatize functional groups, improving their ionization and fragmentation characteristics for highly sensitive detection in complex biological matrices. nih.gov The combination of chromatographic retention time, precursor ion mass-to-charge ratio (m/z), and specific fragmentation patterns makes LC-MS/MS a highly selective and sensitive method for the analysis of this compound. ddtjournal.com

Table 1: LC-MS Parameters for Analysis of Isonicotinic Acid Derivatives

ParameterTypical ConditionPurpose
Chromatography Column Reversed-Phase C18 (e.g., 2.0 x 150 mm, 5 µm)Separates the analyte from matrix components based on hydrophobicity. researchgate.net
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol with 0.1% Formic AcidEnables gradient elution for efficient separation and provides protons for ionization. nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+)Generates protonated molecules [M+H]⁺ for detection. nih.gov
Detection Mode Tandem MS (MS/MS) using Selected Reaction Monitoring (SRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net

Vibrational and Electronic Absorption Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of molecular bonds can be determined. Detailed spectroscopic studies on the isomeric compound 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) provide highly relevant data for interpreting the spectrum of the target molecule. tandfonline.comresearchgate.net

The key functional groups in this compound each produce distinct absorption bands:

Carboxylic Acid Group (-COOH): This group is identified by a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, which is a result of strong intermolecular hydrogen bonding between acid dimers. tandfonline.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak, usually found between 1760 and 1690 cm⁻¹. tandfonline.com

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group are observed in the 3000-2800 cm⁻¹ range. tandfonline.com Specifically, asymmetric and symmetric stretching vibrations can be distinguished within this region.

Pyridine Ring: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region and are characteristic of the pyridine skeleton. core.ac.ukrsc.org

Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental data, helping to assign specific vibrational modes with greater accuracy. tandfonline.comresearchgate.net For the related CMPC, FT-IR and FT-Raman spectra have been extensively analyzed and compared with computed values, confirming the assignments for the carboxylic acid, methoxy, and chloro-substituted pyridine ring vibrations. tandfonline.comresearchgate.net These assignments can be directly extrapolated to identify the functional groups in this compound.

Table 2: Characteristic FT-IR Absorption Bands for this compound (Based on Analogous Compounds)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Carboxylic Acid (-COOH)O-H Stretch (H-bonded)3300 - 2500 (broad) tandfonline.com
C=O Stretch1760 - 1690 tandfonline.com
Pyridine RingC=C and C=N Ring Stretches1600 - 1400 core.ac.ukrsc.org
Methoxy Group (-OCH₃)C-H Stretch3000 - 2800 tandfonline.com
Chloro Group (-Cl)C-Cl Stretch~650

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of this compound by measuring its absorption of UV and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The absorption spectrum is characterized by the wavelengths of maximum absorbance (λ_max) and is influenced by the chromophores within the molecule, primarily the substituted pyridine ring.

The electronic transitions in pyridine and its derivatives are typically of two types: π→π* and n→π* transitions. The π→π* transitions are generally high-intensity absorptions arising from the excitation of electrons in the aromatic π system. The n→π* transitions, which involve the excitation of a non-bonding electron from the nitrogen atom to an antibonding π* orbital, are usually of lower intensity.

For substituted pyridines, the position and intensity of these absorption bands are sensitive to the nature and position of the substituents. Electron-donating groups (like -OCH₃) and electron-withdrawing groups (like -Cl and -COOH) on the pyridine ring can cause shifts in the absorption maxima. A study on the isomeric compound 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) using experimental and computational methods provides insight into the expected UV-Vis spectrum. tandfonline.comresearchgate.net The analysis of CMPC identified electronic transitions and correlated them with specific molecular orbitals, confirming that the transitions are characteristic of the substituted pyridine system. tandfonline.comingentaconnect.com The solvent can also influence the spectrum; for example, a change in solvent polarity can shift the n→π* transition.

The UV-Vis spectrum is a key parameter for quantitative analysis using techniques like HPLC, where a specific wavelength corresponding to a high-intensity absorption band is chosen for detection to ensure maximum sensitivity. ptfarm.pl

Table 3: Expected UV-Vis Absorption Maxima for this compound (Based on Analogous Compounds)

Transition TypeTypical Wavelength Range (nm)IntensityReference
π→π250 - 300High
n→π>300Low

Chromatographic Separation Methodologies for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and isolation of this compound and its derivatives. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. ptfarm.plresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. ptfarm.plresearchgate.net The separation of pyridinecarboxylic acid isomers, which are often present as impurities, can be challenging due to their similar hydrophobic and ionic properties. However, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can achieve excellent resolution by exploiting subtle differences in these properties. sielc.com

Method validation is a critical aspect of using HPLC for purity assessment, ensuring the method is accurate, precise, and robust. researchgate.net Key validation parameters include:

Linearity: Demonstrating a direct relationship between detector response and concentration over a specific range.

Precision: Assessing the repeatability of the measurement under the same operating conditions.

Accuracy: Determining the closeness of the measured value to the true value.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. ptfarm.pl

The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, detected at a suitable UV wavelength. eprajournals.comnih.gov

Table 4: Typical HPLC Parameters for Purity Analysis of Pyridine Derivatives

ParameterTypical ConditionReference
Column Reversed-Phase C18 or Mixed-Mode Cation-Exchange sielc.comptfarm.pl
Mobile Phase Acetonitrile/Water or Methanol/Aqueous Buffer (e.g., phosphate (B84403) or acetate) ptfarm.plresearchgate.net
Detection UV at λ_max (e.g., 239 nm or ~260 nm) ptfarm.pl
Flow Rate 1.0 mL/min researchgate.net
Purity Calculation Area Percent Method eprajournals.comnih.gov

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. theanalyticalscientist.com While GPC is most famously applied to the analysis of large polymers, it is also a viable and effective technique for the separation and purification of small molecules like this compound, particularly for removing low-molecular-weight impurities or for solvent exchange. rsc.orgnih.govnih.gov

The separation mechanism in GPC relies on a porous stationary phase, typically cross-linked polystyrene-divinylbenzene beads for use with organic solvents. cd-bioparticles.com Molecules are separated based on their ability to penetrate the pores of the stationary phase. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. theanalyticalscientist.com This process is distinct from other chromatographic techniques as it ideally involves no chemical or physical interaction between the analyte and the stationary phase. libretexts.org

For small molecules, GPC offers several advantages. It can be used to separate the target compound from residual solvents, unreacted reagents, or small by-products. rsc.orgnih.gov This is particularly useful as a final purification step. The technique can also be used for preparative-scale separations to isolate larger quantities of the purified compound. theanalyticalscientist.com The choice of solvent is crucial, as it must fully dissolve the sample without interacting with the stationary phase. The selection of the column is based on the molecular weight range of the compounds to be separated, with specific pore sizes designed to resolve small molecules effectively. cd-bioparticles.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn is crucial for elucidating its empirical formula. This process involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. The amount of chlorine is typically determined by other methods, such as titration after combustion. From the masses of these products, the percentage composition of each element in the original compound can be calculated.

The molecular formula for this compound is C₇H₆ClNO₃, with a molecular weight of 187.58 g/mol . Based on this, the theoretical elemental composition can be calculated as follows:

Carbon (C): (7 * 12.01) / 187.58 * 100% = 44.81%

Hydrogen (H): (6 * 1.008) / 187.58 * 100% = 3.22%

Chlorine (Cl): (1 * 35.45) / 187.58 * 100% = 18.90%

Nitrogen (N): (1 * 14.01) / 187.58 * 100% = 7.47%

Oxygen (O): (3 * 16.00) / 187.58 * 100% = 25.59%

This theoretical data provides a benchmark against which experimental results are compared to confirm the identity and purity of a synthesized sample of this compound.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Moles in CompoundMass in Compound (g)Percentage (%)
CarbonC12.01784.0744.81
HydrogenH1.00866.0483.22
ChlorineCl35.45135.4518.90
NitrogenN14.01114.017.47
OxygenO16.00348.0025.59
Total 187.58 100.00

Detailed Research Findings

In such studies, the close agreement between the calculated and found values serves as a crucial piece of evidence for the successful synthesis and purity of the target compound. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Table 2: Elemental Analysis Data for a Related Pyridine Derivative (2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride) rasayanjournal.co.in

ElementTheoretical Value (%)Practical Value (%)
Carbon (C)48.2048.47
Hydrogen (H)6.626.01
Nitrogen (N)7.546.36
Oxygen (O)8.618.66

The data presented in Table 2 demonstrates the typical format for reporting elemental analysis results, where the experimentally obtained percentages ("Practical Value") are compared against the theoretically calculated percentages ("Theoretical Value"). This comparison is vital for the verification of the chemical formula of newly synthesized compounds.

Computational and Theoretical Investigations of 2 Chloro 3 Methoxyisonicotinic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate molecular structure, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 2-Chloro-3-methoxyisonicotinic acid, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular geometry. tandfonline.com These studies reveal the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nanobioletters.commdpi.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. mdpi.comnih.gov Natural Bond Orbital (NBO) analysis, another component of DFT studies, provides insights into intramolecular and intermolecular bonding and charge delocalization within the molecule. tandfonline.comuctm.edu

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are utilized to predict various spectroscopic properties of this compound. nih.gov Theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. tandfonline.comnih.gov The predicted spectra are often compared with experimental data to confirm the molecular structure and vibrational modes. tandfonline.comscielo.br For instance, the calculated vibrational wavenumbers and NMR chemical shifts for 2-chloro-6-methoxypyridine-4-carboxylic acid (an isomer) have shown good agreement with experimental values. tandfonline.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations can provide insights into its conformational landscape and flexibility. mdpi.commdpi.com By simulating the molecule's behavior in different environments, such as in solution, researchers can understand how it interacts with its surroundings and how its conformation changes. rsc.org

Conformational analysis, often performed in conjunction with quantum chemical calculations, helps identify the most stable conformations (isomers) of the molecule. mdpi.com This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity. For some molecules, dimerization is a key aspect of their structural properties, and computational studies can reveal the different types of dimers that can form, such as head-to-tail and head-to-head configurations. tandfonline.com

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical chemistry can be used to explore the potential reaction pathways and mechanisms involving this compound. nih.gov By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of various chemical transformations. nih.gov For example, computational studies can elucidate the mechanism of its synthesis or its degradation pathways. These studies are valuable for optimizing reaction conditions and for understanding the stability of the compound.

Computational Approaches to Molecular Interactions and Binding Energetics

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for its application in drug discovery. escholarship.org Computational approaches such as molecular docking and molecular dynamics simulations are used to predict the binding mode and affinity of the molecule to a target protein. escholarship.orgnih.gov

These methods can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netresearchgate.net Binding energetics, the quantitative measure of the strength of these interactions, can be calculated to estimate the binding free energy. researchgate.net This information is vital for the rational design of more potent and selective analogs of the compound.

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Role of 2 Chloro 3 Methoxyisonicotinic Acid As a Synthetic Intermediate in Advanced Chemical Development

Applications in the Synthesis of Functional Materials Precursors

2-Chloro-3-methoxyisonicotinic acid and its derivatives serve as valuable synthetic intermediates in the development of advanced functional materials. Their utility is particularly evident in the synthesis of specialized monomers for copolymerization, leading to the creation of polymers with tailored properties.

One notable application is in the synthesis of substituted isobutyl phenylcyanoacrylates, which act as functional monomers in polymerization reactions. Research has demonstrated the synthesis of isobutyl 2-cyano-3-(2-chloro-3-methoxyphenyl)acrylate, a direct derivative of this compound. This monomer is then copolymerized with styrene (B11656) to produce functional polymers.

The synthesis of the monomer involves a Knoevenagel condensation of 2-chloro-3-methoxybenzaldehyde (B1353916) with isobutyl cyanoacetate, catalyzed by piperidine. This reaction proceeds efficiently to yield the desired isobutyl phenylcyanoacrylate monomer.

Table 1: Synthesis of Isobutyl 2-cyano-3-(2-chloro-3-methoxyphenyl)acrylate
ReactantsCatalystProduct
2-Chloro-3-methoxybenzaldehydePiperidineIsobutyl 2-cyano-3-(2-chloro-3-methoxyphenyl)acrylate
Isobutyl cyanoacetate

This functional monomer is then copolymerized with styrene using a radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN), at elevated temperatures. The resulting copolymers incorporate the 2-chloro-3-methoxy-substituted phenylcyanoacrylate units, thereby modifying the properties of the final polymer.

Detailed analysis of the copolymerization of isobutyl 2-cyano-3-(2-chloro-3-methoxyphenyl)acrylate with styrene has provided insights into the reactivity of the monomer and the characteristics of the resulting copolymer. The composition of the copolymer can be controlled by the feed ratio of the monomers.

Table 2: Copolymerization of Isobutyl 2-cyano-3-(2-chloro-3-methoxyphenyl)acrylate with Styrene researchgate.netchemrxiv.org
Monomer in Feed (mol%)Monomer in Copolymer (mol%)Weight-Average Molecular Mass (kD)
50.025.848.7

The thermal properties of these copolymers are also significantly influenced by the incorporation of the functional monomer. Thermogravimetric analysis (TGA) reveals the decomposition behavior of the copolymer, which typically occurs in distinct stages.

Table 3: Thermal Decomposition of Styrene-co-isobutyl 2-cyano-3-(2-chloro-3-methoxyphenyl)acrylate Copolymer researchgate.netchemrxiv.org
Decomposition StepTemperature Range (°C)Weight Loss (%)Residue at 800°C (%)
1248-50095.94.1
2500-8004.1

The incorporation of the 2-chloro-3-methoxy-substituted moiety into the polymer backbone can impart specific functionalities, such as altered refractive index, enhanced thermal stability, or modified solubility, making these materials suitable for various advanced applications. The use of this compound as a precursor for such functional monomers highlights its importance in the field of materials science for the development of novel polymers with tailored characteristics.

Structure Activity Relationship Sar Studies of 2 Chloro 3 Methoxyisonicotinic Acid Analogues at Molecular Targets Non Human Systems

Impact of Substituent Modifications on Molecular Target Binding Affinity

The affinity of a ligand for its molecular target is dictated by the sum of its interactions with the receptor's binding site. For analogues of 2-Chloro-3-methoxyisonicotinic acid, the halogen, methoxy (B1213986), and carboxylic acid groups are the primary points of modification and interaction.

The nature and position of halogen substituents on the pyridine (B92270) ring are critical determinants of binding affinity at molecular targets like nAChRs. Studies on related pyridine compounds, such as 3-(azetidinylmethoxy)pyridines, which also target nAChRs, reveal distinct patterns of interaction.

Halogen substitution at the 5- or 6-position of the pyridine ring generally results in analogues with high, subnanomolar affinity for nAChRs in rat brain membranes. nih.gov In contrast, placing larger halogens like chlorine, bromine, or iodine at the 2-position leads to a significant decrease in binding affinity. nih.gov This suggests that the space within the receptor's binding pocket around the 2-position is sterically constrained. Quantum chemical calculations have shown that bulky substituents at this position can alter the molecule's geometry, potentially disrupting the optimal conformation for receptor binding. nih.gov

However, the smaller fluorine atom is an exception; a 2-fluoro analogue can maintain high affinity, indicating that this specific position is sensitive to the size of the substituent. nih.gov These findings underscore the importance of the halogen's position and size in modulating interaction potency. For this compound, the chlorine at the 2-position likely influences its binding profile, and modifications at other positions could significantly alter its potency.

Table 1: Impact of Halogen Substitution Position on Binding Affinity of Pyridine Analogues at Rat Brain nAChRs

Analogue Base StructureHalogen PositionHalogenBinding Affinity (Ki)Reference
3-(2(S)-Azetidinylmethoxy)pyridine5Cl11 pM nih.gov
3-(2(S)-Azetidinylmethoxy)pyridine6Cl210 pM nih.gov
3-(2(S)-Azetidinylmethoxy)pyridine2FHigh (Subnanomolar) nih.gov
3-(2(S)-Azetidinylmethoxy)pyridine2ClSubstantially Lower nih.gov
3-(2(S)-Azetidinylmethoxy)pyridine2BrSubstantially Lower nih.gov
3-(2(S)-Azetidinylmethoxy)pyridine2ISubstantially Lower nih.gov

Note: This table is based on data from analogues of 3-(2(S)-Azetidinylmethoxy)pyridine, as specific data for this compound analogues is not available. The data illustrates the principle of positional effects of halogen substitution.

The methoxy group (-OCH3) at the 3-position of the isonicotinic acid ring introduces both steric bulk and electronic effects, influencing how the ligand fits into and interacts with its molecular target. While specific SAR studies on the methoxy group in this compound are not extensively documented, general principles from related heterocyclic compounds suggest its importance.

In various bioactive molecules, methoxy groups can form hydrogen bonds with receptor residues and participate in hydrophobic interactions, thereby anchoring the ligand in the binding pocket. The position of the methoxy group is crucial; shifting it to other positions on the pyridine ring would alter the molecule's electronic distribution and spatial arrangement, likely leading to different binding affinities and efficacies. Modification of the methoxy group, for instance, by converting it to a hydroxyl group or a larger alkoxy group, would change its hydrogen-bonding capability and steric profile, which could either enhance or diminish its activity depending on the specific topology of the receptor's active site.

The carboxylic acid group (-COOH) at the 4-position (the "iso" position) is a key functional group that significantly influences the molecule's properties and its interaction with biological targets. This group can act as a hydrogen bond donor and acceptor, and at physiological pH, it can exist in its deprotonated carboxylate form (-COO⁻).

In the context of receptors like the GABA receptor, the acidic moiety is a crucial interaction point. Studies on GABA analogues have shown that replacing the carboxylic acid with other acidic groups, such as phosphinic or phosphonic acids, can dramatically alter the ligand's activity, sometimes converting an agonist into an antagonist. nih.gov This highlights the specific requirements of the binding pocket for an acidic group of a certain size and charge distribution. The interaction between the acidic moiety of a ligand and the receptor is a common feature for many GABA receptor ligands. nih.gov The distance between the acidic group and another key feature, like an amino group in GABA, is also critical for affinity and selectivity. nih.gov

For analogues of this compound, the carboxylate group is likely to form strong ionic or hydrogen bonds with positively charged or polar amino acid residues (e.g., arginine, lysine, or serine) in the binding site of its molecular target. Any modification, such as esterification or conversion to an amide, would eliminate this key interaction point and is expected to drastically reduce binding affinity and efficacy.

Stereochemical Considerations in Analogue Design and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a ligand and its biological target. While this compound itself is achiral, the introduction of chiral centers into its analogues can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities.

Biological receptors are chiral environments, meaning they can differentiate between the stereoisomers of a ligand. This often results in one isomer having a significantly higher affinity or efficacy than the other. For example, in the development of nicotinic agonists, the (S)-enantiomer of 3-(2-azetidinylmethoxy)pyridine (B1217414) is the more active form, demonstrating the importance of precise stereochemistry for optimal receptor interaction. nih.gov

When designing analogues of this compound, introducing substituents with chiral centers would necessitate the synthesis and testing of individual stereoisomers. This is crucial because different isomers may not only have different potencies but could also interact with different targets or have different metabolic fates. The use of stereoselective synthesis methods is therefore essential to produce chirally pure compounds, allowing for a clear and unambiguous interpretation of SAR data.

Pharmacophore Modeling and Ligand Design for Receptor Interaction (Non-Human Context)

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific receptor and elicit a biological response. This model serves as a template for designing new, potentially more potent and selective ligands.

For compounds targeting insect nAChRs, such as the neonicotinoid insecticides, pharmacophore models have been successfully developed. researchgate.net These models typically include key features such as:

A hydrogen-bond acceptor: This feature is often fulfilled by the nitrogen atom in the pyridine ring. researchgate.netnih.gov

A hydrophobic region: Aromatic or aliphatic groups can satisfy this requirement, interacting with nonpolar pockets in the receptor. researchgate.net

A hydrogen-bond donor: Can be part of the ligand structure. researchgate.net

A negatively charged or electron-rich feature: In neonicotinoids, this is often a nitro or cyano group, which is proposed to interact with a unique cationic subsite in insect nAChRs. researchgate.net

For this compound analogues, a pharmacophore model would define the optimal spatial relationships between the pyridine nitrogen, the chlorine atom, the methoxy group, and the carboxylate. The pyridine nitrogen likely acts as a hydrogen bond acceptor, interacting with a backbone NH group across a subunit interface of the receptor. researchgate.netnih.gov The carboxylate group would represent a key ionic or hydrogen-bonding feature. The chloro and methoxy groups would contribute to defining the required shape and electronic properties for fitting into hydrophobic and polar pockets within the binding site. Such models can guide the rational design of novel analogues with improved affinity and selectivity for specific non-human molecular targets. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Chloro-3-methoxyisonicotinic acid, and how can reaction efficiency be assessed?

  • Methodology : Chlorination using trichloroisocyanuric acid as a Cl-source under visible-light irradiation enhances reaction efficiency and selectivity. Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Yield optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Purity assessment requires high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to quantify unreacted precursors or by-products .

Q. What safety measures are critical when handling this compound in laboratory settings?

  • Protocols :

  • Engineering controls : Use fume hoods to minimize inhalation exposure .
  • Personal protective equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .
  • Storage : Store in tightly sealed containers away from light and moisture to prevent degradation .
  • Emergency procedures : Immediate decontamination via safety showers and eye wash stations is mandatory for skin/eye contact .

Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation of this compound?

  • Analytical workflow :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. Single-crystal diffraction data can resolve bond angles and molecular packing .
  • Spectroscopy : Combine 1^1H/13^13C NMR for functional group identification, Fourier-transform infrared (FT-IR) for vibrational modes, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with computational models (e.g., density functional theory) .

Advanced Research Questions

Q. How can researchers optimize chlorination steps in the synthesis of this compound to minimize by-products?

  • Optimization strategies :

  • Catalyst screening : Test alternative Cl-sources (e.g., N-chlorosuccinimide) under varying pH and temperature conditions.
  • By-product analysis : Use GC-MS or HPLC to identify side products (e.g., over-chlorinated derivatives). Adjust reaction stoichiometry to favor mono-chlorination .
  • Kinetic studies : Conduct time-resolved experiments to determine rate-limiting steps and optimize reaction duration .

Q. What strategies are effective in resolving discrepancies between computational models and experimental data for this compound?

  • Critical analysis :

  • Data cross-validation : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian or ORCA software). Discrepancies in torsional angles may indicate conformational flexibility.
  • Crystallographic refinement : Re-analyze X-ray data with SHELX to confirm bond lengths/angles. For ambiguous electron density regions, consider twinning or disorder modeling .
  • Statistical validation : Apply R-factors and goodness-of-fit metrics to assess model accuracy .

Q. How should researchers approach impurity profiling and quantification in synthesized batches of the compound?

  • Methodological framework :

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to isolate impurities. Calibrate with synthetic standards for quantification.
  • Mass spectrometric identification : Employ high-resolution MS (HRMS) to determine impurity molecular formulas. For structural ambiguity, conduct tandem MS (MS/MS) fragmentation analysis.
  • Batch consistency : Implement statistical process control (SPC) to monitor impurity levels across multiple syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.